1-(4-Chlorophenyl)-3-(4'-nitrobiphenyl-4-yl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(4’-nitrobiphenyl-4-yl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group and a nitrobiphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(4’-nitrobiphenyl-4-yl)urea typically involves the reaction of 4-chloroaniline with 4’-nitrobiphenyl-4-isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of 1-(4-Chlorophenyl)-3-(4’-nitrobiphenyl-4-yl)urea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(4’-nitrobiphenyl-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The reduction of the nitro group yields 1-(4-Chlorophenyl)-3-(4’-aminobiphenyl-4-yl)urea.
Substitution: Nucleophilic substitution of the chlorophenyl group can yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4’-nitrobiphenyl-4-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies related to enzyme inhibition or protein interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4’-nitrobiphenyl-4-yl)urea depends on its specific application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity. The molecular targets and pathways involved can vary, but may include interactions with cellular receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(4’-aminobiphenyl-4-yl)urea: A reduction product of the nitro compound.
1-(4-Methylphenyl)-3-(4’-nitrobiphenyl-4-yl)urea: A similar compound with a methyl group instead of a chlorine atom.
1-(4-Chlorophenyl)-3-(4’-methoxybiphenyl-4-yl)urea: A similar compound with a methoxy group instead of a nitro group.
Uniqueness
1-(4-Chlorophenyl)-3-(4’-nitrobiphenyl-4-yl)urea is unique due to the presence of both a chlorophenyl group and a nitrobiphenyl group, which can impart specific chemical and biological properties
Properties
Molecular Formula |
C19H14ClN3O3 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(4-nitrophenyl)phenyl]urea |
InChI |
InChI=1S/C19H14ClN3O3/c20-15-5-9-17(10-6-15)22-19(24)21-16-7-1-13(2-8-16)14-3-11-18(12-4-14)23(25)26/h1-12H,(H2,21,22,24) |
InChI Key |
UFAOEYPMYYQDGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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